Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate
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Description
Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
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Biological Activity
Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate is a compound characterized by its unique chemical structure, which includes a thioester and a pyrazole-pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4OS, with a molecular weight of approximately 270.33 g/mol. The compound features a thioacetate group linked to a pyrimidine and a pyrazole ring, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies have demonstrated that modifications in the pyrazole structure can enhance the inhibitory effects on cancer cell lines such as those expressing BRAF(V600E) mutations .
- Anti-inflammatory Properties : Compounds containing pyrazole and pyrimidine rings have been associated with reduced inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against BRAF(V600E) positive melanoma cells. The observed mechanism involved the induction of apoptosis through activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
A series of pyrazole-based compounds were synthesized and evaluated for their anti-inflammatory properties. One derivative showed significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the pyrazole ring enhanced biological activity .
Data Table: Biological Activities of Related Pyrazole Derivatives
Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Antitumor | 5.0 | Induction of apoptosis via caspase activation |
Compound B | Anti-inflammatory | 10.0 | Inhibition of NO production in macrophages |
Compound C | Antimicrobial | 15.0 | Disruption of bacterial cell membrane integrity |
Properties
IUPAC Name |
ethyl 2-[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(16-13)10-7-15-17(3)9(10)2/h5-7H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPOBSVVMUBEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.